BenchChemオンラインストアへようこそ!

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate

Medicinal Chemistry Isosteric Replacement Scaffold Hopping

Secure an unexplored scaffold for ERα-targeted lead optimization. This compound combines a 5-(thiophen-2-yl)isoxazole core with a benzo[d][1,3]dioxole-5-carboxylate terminus via a hydrolyzable 3-methylene ester linker—a feature absent in C-linked analogs. With no prior biological annotation (ZINC27194716) and potent SAR at the 3-position, it is a matched molecular pair for regioisomer-controlled pharmacophore mapping. Procure this building block to systematically explore ester-linked prodrug release, metabolic stability advantages over alkyl esters, and PROTAC linker attachment strategies.

Molecular Formula C16H11NO5S
Molecular Weight 329.33
CAS No. 946342-90-1
Cat. No. B2770723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate
CAS946342-90-1
Molecular FormulaC16H11NO5S
Molecular Weight329.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
InChIInChI=1S/C16H11NO5S/c18-16(10-3-4-12-13(6-10)21-9-20-12)19-8-11-7-14(22-17-11)15-2-1-5-23-15/h1-7H,8-9H2
InChIKeySFYQKXSHTCQJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate (946342-90-1): Structural Classification and Procurement Context


(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate (CAS 946342-90-1) is a heterocyclic small molecule (C16H11NO5S, MW 329.33 g/mol) that belongs to the 3,5-disubstituted isoxazole ester class [1]. Its architecture combines three pharmacologically significant modules: a 5-(thiophen-2-yl)isoxazole core, a methylene ester linker at the isoxazole 3-position, and a benzo[d][1,3]dioxole-5-carboxylate terminus. This compound is primarily offered as a research-grade building block (typically ≥95% purity) for medicinal chemistry and chemical biology applications . Notably, the ZINC database (ZINC27194716) records no prior biological activity annotation or clinical trial history for this exact chemotype, confirming its status as an underexplored chemical space [1].

Why In-Class 5-(Thiophen-2-yl)isoxazole Derivatives Cannot Substitute for CAS 946342-90-1 in Experimental Workflows


The (5-(thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate scaffold embeds two critical structural decision points that preclude simple analog interchange. First, the regiochemistry of the isoxazole core is determinative: the target compound places thiophene at the 5-position and the benzo[d][1,3]dioxole-5-carboxylate ester at the 3-methylene position. Its direct regioisomer, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate (CAS 1040670-79-8), swaps these groups entirely, producing a fundamentally different pharmacophoric orientation . Second, published SAR studies on 5-(thiophen-2-yl)isoxazoles demonstrate that modifications at the isoxazole 3-position—the point of ester attachment—dramatically modulate anti-cancer potency, with IC50 values spanning from 1.91 μM to >39.2 μM depending on the 3-substituent identity [1]. Below, we present the quantitative evidence dimensions that distinguish this compound from its closest structural neighbors.

Quantitative Differentiation Evidence for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate (946342-90-1) vs. Structural Analogs


Regiochemical Scaffold Differentiation: Thiophene-at-5 vs. Benzodioxole-at-5 Isoxazole Isomers

The target compound and its regioisomer (CAS 1040670-79-8) are constitutional isomers with identical molecular formula (C16H11NO5S) but opposite placement of the thiophene and benzodioxole groups on the isoxazole core. In the target compound, thiophene occupies the isoxazole 5-position and the benzodioxole-5-carboxylate ester is at the 3-methylene; in the regioisomer, benzodioxole is at the isoxazole 5-position and thiophene-2-carboxylate is at the 3-methylene . This regiochemical swap produces distinct 3D pharmacophoric geometries, hydrogen-bonding profiles, and π-stacking surfaces. Published SAR on 5-(thiophen-2-yl)isoxazoles explicitly demonstrates that the unsubstituted thiophene at the 5-position is essential for anti-cancer activity, as replacement or substitution at this site abolishes ERα-targeting potency [1].

Medicinal Chemistry Isosteric Replacement Scaffold Hopping

Physicochemical Differentiation: Predicted logP and Lipophilic Efficiency Contrast with Simpler Ester Analogs

The target compound has a computed logP of 2.914 and a molecular weight of 329.33 g/mol (ZINC database), positioning it in favorable drug-like property space [1]. By contrast, the simpler methyl ester analog methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 517870-23-4, MW 209.22 g/mol) and the ethyl ester analog ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate (CAS 90924-54-2, MW 223.25 g/mol) are significantly smaller and less lipophilic (predicted logP ~1.5–2.0) . The target compound's benzo[d][1,3]dioxole-5-carboxylate ester adds ~120 Da of mass and increases logP by ~1 unit, providing extended hydrophobic contacts that are absent in the methyl/ethyl ester series. The benzodioxole methylenedioxy group also introduces a metabolically labile site with distinct oxidative clearance pathways compared to simple alkyl esters [2].

Physicochemical Profiling Drug-likeness Lipophilic Efficiency

3-Position Ester Modifications Drive 10- to 20-Fold Potency Swings in 5-(Thiophen-2-yl)isoxazole Class: SAR Context

Published SAR data on 5-(thiophen-2-yl)isoxazoles demonstrates that modifications at the isoxazole 3-position are a dominant driver of biological activity. In the 2025 TTI series, 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) achieved an IC50 of 1.91 μM against MCF-7 breast cancer cells, whereas the earlier lead compound 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (compound 2b) showed IC50 values of 19.5 μM (MCF-7) and 39.2 μM (HeLa)—a >10-fold differential driven solely by 3-position and 4-position substituent identity [1][2]. The target compound uniquely installs a benzo[d][1,3]dioxole-5-carboxylate ester at the 3-methylene—an ester type not represented in the published TTI or 2b series. This ester linkage introduces a hydrolyzable handle not present in the directly C-linked 3-aryl series, offering a distinct pharmacokinetic and prodrug design opportunity [3].

Structure-Activity Relationship Anti-cancer ERα Inhibition

Benzodioxole-5-Carboxylate Moiety: Metabolic Stability and Synthetic Tractability Advantages Over Simple Phenyl Esters

The benzo[d][1,3]dioxole-5-carboxylate terminus in the target compound is structurally distinct from simple benzoate or phenylacetate esters found in related analogs such as (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-chlorobenzoate (CAS 946263-08-7). Patent literature establishes that benzodioxole-containing compounds undergo oxidative cleavage of the methylenedioxy ring to form catechol metabolites, a well-characterized metabolic pathway exploitable for prodrug design [1]. The benzodioxole group has been documented to enhance metabolic stability compared to unsubstituted phenyl rings in multiple CNS drug programs, as evidenced by its presence in marketed SSRIs and acetylcholinesterase inhibitors [2]. Furthermore, the target compound's ester linkage at the isoxazole 3-methylene provides a hydrolytically cleavable bond (predicted to be susceptible to both esterases and pH-dependent hydrolysis) that is absent in direct C–C linked 3-aryl isoxazole analogs, creating a functional handle for controlled release or linker chemistry applications .

Metabolic Stability Prodrug Design Synthetic Building Block

Procurement-Driven Application Scenarios for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate (946342-90-1)


ERα-Targeted Anti-Breast Cancer Lead Optimization: 3-Position Ester Vector Exploration

Given the established SAR demonstrating that 3-position modifications on the 5-(thiophen-2-yl)isoxazole core drive >10-fold potency differentials against MCF-7 cells (TTI-6 IC50 = 1.91 μM vs. compound 2b IC50 = 19.5 μM) [1], the target compound's unique 3-methylene benzo[d][1,3]dioxole-5-carboxylate ester provides an unexplored vector for ERα-targeted anti-breast cancer lead optimization. Its hydrolyzable ester linkage introduces a potential prodrug release mechanism absent in the directly C-linked 3-aryl TTI series. Procurement of this compound enables systematic exploration of whether an ester-linked benzodioxole at the 3-position can recapitulate or surpass the potency of 3-aryl-substituted isoxazoles.

Regioisomer-Controlled Pharmacophore Mapping in Isoxazole-Based Kinase or Nuclear Receptor Programs

The target compound (thiophene-at-5, benzodioxole ester-at-3-methylene) and its regioisomer CAS 1040670-79-8 (benzodioxole-at-5, thiophene ester-at-3-methylene) form a matched molecular pair for regioisomer-controlled pharmacophore mapping . Simultaneous procurement of both isomers allows unambiguous deconvolution of which heterocycle placement drives target engagement, binding affinity, and selectivity. This experimental design is particularly relevant for programs targeting ERα, where both the thiophene and benzodioxole motifs have been independently implicated in ligand-receptor interactions.

Metabolic Stability Screening of Benzodioxole-Containing Isoxazole Esters

The benzo[d][1,3]dioxole-5-carboxylate fragment is documented to undergo oxidative O-demethylenation to a catechol metabolite, a pathway exploitable for tuning metabolic stability and pharmacokinetics [2]. The target compound, with its predicted logP of 2.914 and MW of 329.33 g/mol (ZINC) [3], occupies favorable drug-like property space. Procurement for microsomal or hepatocyte stability assays, compared head-to-head against simple alkyl ester analogs (e.g., methyl ester CAS 517870-23-4), can quantify the metabolic advantage or liability conferred by the benzodioxole ester terminus in the context of the 5-(thiophen-2-yl)isoxazole scaffold.

Hydrolytically Cleavable Building Block for Fragment-Based or PROTAC Linker Chemistry

Unlike 3-aryl 5-(thiophen-2-yl)isoxazoles that feature a non-cleavable C–C bond at the 3-position, the target compound incorporates a 3-methylene ester linkage that is susceptible to both enzymatic (esterase) and pH-dependent hydrolysis. This structural feature makes it a hydrolytically cleavable building block suitable for PROTAC linker attachment strategies, fragment-based drug discovery libraries, or controlled-release prodrug designs where deliberate ester lability is a design requirement . No other commercially available 5-(thiophen-2-yl)isoxazole derivative combines this hydrolytic functionality with the benzodioxole pharmacophore.

Quote Request

Request a Quote for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.